![molecular formula C12H8Cl2N6 B2626768 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline CAS No. 672951-56-3](/img/new.no-structure.jpg)

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

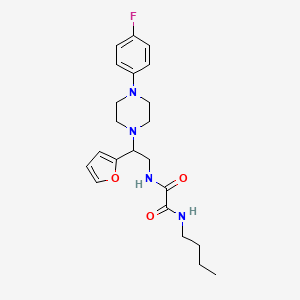

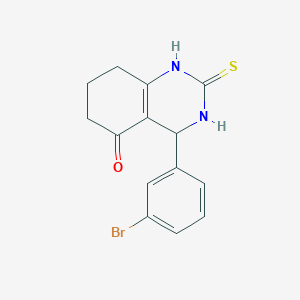

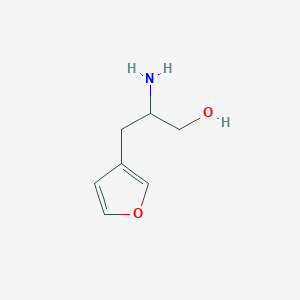

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is a complex heterocyclic compound that belongs to the family of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of two triazole rings fused to a quinoxaline core, with chloromethyl groups attached at the 3 and 10 positions.

Wirkmechanismus

Target of Action

Similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities toward c-met/vegfr-2 kinases .

Mode of Action

It’s worth noting that similar compounds have shown to intercalate dna , which suggests that 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have shown to inhibit the growth of cells by inhibiting the expression of c-met and vegfr-2 .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles .

Result of Action

Similar compounds have shown to exhibit anticancer activities against various cell lines .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the concentration of the compound and the specific characteristics of the target cells .

Vorbereitungsmethoden

The synthesis of 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,10-dichloroquinoxaline with sodium azide to form the corresponding azido derivative, followed by cyclization with hydrazine hydrate to yield the triazoloquinoxaline core. The chloromethyl groups are then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .

Analyse Chemischer Reaktionen

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols under basic conditions to form corresponding derivatives.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.

Cyclization Reactions: The triazole rings can participate in cyclization reactions with other heterocyclic compounds to form more complex structures.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: The compound exhibits significant anticancer, antimicrobial, and antiviral activities. .

Biological Research: It is used as a molecular probe to study the interactions between proteins and nucleic acids, as well as to investigate the mechanisms of enzyme inhibition.

Industrial Applications: The compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation.

Vergleich Mit ähnlichen Verbindungen

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is unique due to its specific structural features and biological activities. Similar compounds include:

1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the triazole and quinoxaline rings.

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused thiadiazine ring instead of a quinoxaline ring, leading to different biological activities and applications.

1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring, resulting in distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer |

672951-56-3 |

|---|---|

Molekularformel |

C12H8Cl2N6 |

Molekulargewicht |

307.14 |

IUPAC-Name |

3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |

InChI |

InChI=1S/C12H8Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h1-4H,5-6H2 |

InChI-Schlüssel |

VHSXJSOVADJDNI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)CCl)CCl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-fluorosulfonylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2626685.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2626696.png)

![N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2626703.png)

![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)